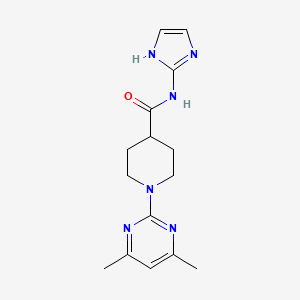![molecular formula C20H26FN3O2 B12170788 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylheptan-2-yl)acetamide](/img/structure/B12170788.png)
2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylheptan-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylheptan-2-yl)acetamide is a compound belonging to the class of pyridazinones.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyridazinone derivatives, including 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylheptan-2-yl)acetamide, typically involves the formation of the pyridazinone core followed by the introduction of various substituents. One common method involves the reaction of hydrazine derivatives with diketones or ketoesters to form the pyridazinone ring. Subsequent functionalization can be achieved through various organic reactions such as alkylation, acylation, and halogenation .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylheptan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products .
科学的研究の応用
2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylheptan-2-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylheptan-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
類似化合物との比較
Similar Compounds
Some similar compounds include:
- methyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate
- 2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(6-methylpyridin-2-yl)acetamide
Uniqueness
2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylheptan-2-yl)acetamide is unique due to its specific substituents, which can influence its biological activity and chemical reactivity. The presence of the 4-fluorophenyl group and the 6-methylheptan-2-yl chain may confer distinct properties compared to other pyridazinone derivatives .
特性
分子式 |
C20H26FN3O2 |
|---|---|
分子量 |
359.4 g/mol |
IUPAC名 |
2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(6-methylheptan-2-yl)acetamide |
InChI |
InChI=1S/C20H26FN3O2/c1-14(2)5-4-6-15(3)22-19(25)13-24-20(26)12-11-18(23-24)16-7-9-17(21)10-8-16/h7-12,14-15H,4-6,13H2,1-3H3,(H,22,25) |
InChIキー |
LORNHINHRHGGSQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCC(C)NC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-thioxo-1,3-benzothiazol-3(2H)-yl)methyl]benzo[cd]indol-2(1H)-one](/img/structure/B12170708.png)
![6-amino-5-[2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazin-1-ylidene]-2-hydroxy-4,5-dihydropyrimidin-4-one](/img/structure/B12170710.png)
![1-(4-Chlorophenyl)-4-{[4-(cyclopropylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B12170712.png)

![propan-2-yl (2E)-7-methyl-5-(4-methylphenyl)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12170717.png)
![2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(propan-2-yl)acetamide](/img/structure/B12170732.png)

![Tert-butyl [2-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate](/img/structure/B12170740.png)
![2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-N-(pyridin-2-yl)acetamide](/img/structure/B12170745.png)
![N-(2-{[4-(1H-indol-3-yl)butanoyl]amino}ethyl)-1H-indole-2-carboxamide](/img/structure/B12170749.png)
![2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12170774.png)
![N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12170779.png)
![5-methyl-3-({5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}methyl)-5-[4-(propan-2-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B12170787.png)
![(4E)-4-{5-bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12170790.png)
